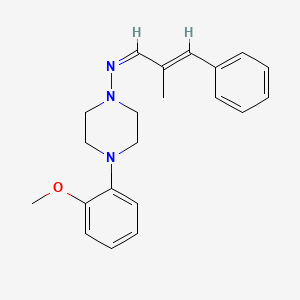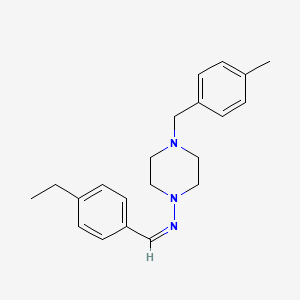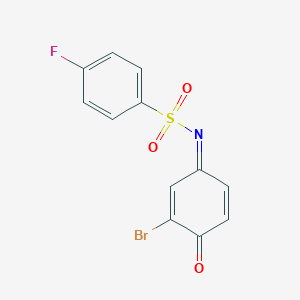
4-(2-methoxyphenyl)-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-methoxyphenyl)-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine, also known as MPP+, is a chemical compound that has been widely studied for its potential use in scientific research. MPP+ is a toxic compound that has been shown to selectively damage dopaminergic neurons, making it a valuable tool for studying Parkinson's disease and other neurodegenerative disorders.
作用机制
4-(2-methoxyphenyl)-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine+ works by selectively binding to and damaging dopaminergic neurons. The exact mechanism of action is not fully understood, but it is thought to involve the inhibition of mitochondrial complex I, which leads to the generation of reactive oxygen species and ultimately cell death.
Biochemical and Physiological Effects:
4-(2-methoxyphenyl)-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine+ has been shown to selectively damage dopaminergic neurons, leading to a decrease in dopamine levels in the brain. This can result in a range of physiological effects, including motor dysfunction, cognitive impairment, and behavioral changes.
实验室实验的优点和局限性
One of the main advantages of using 4-(2-methoxyphenyl)-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine+ in lab experiments is its ability to selectively damage dopaminergic neurons. This makes it a valuable tool for studying the underlying mechanisms of Parkinson's disease and testing potential treatments. However, 4-(2-methoxyphenyl)-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine+ is a toxic compound that must be handled with care, and its use in lab experiments requires strict safety protocols.
未来方向
There are a number of future directions for research on 4-(2-methoxyphenyl)-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine+. One area of focus is the development of new treatments for Parkinson's disease that target the underlying mechanisms of the disease. Another area of interest is the use of 4-(2-methoxyphenyl)-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine+ as a tool for studying other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease. Additionally, researchers are exploring the potential use of 4-(2-methoxyphenyl)-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine+ in the development of new drugs for the treatment of cancer and other diseases.
合成方法
4-(2-methoxyphenyl)-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine+ is typically synthesized through a multi-step process involving the reduction of a precursor compound, N-methyl-4-phenylpyridinium (4-(2-methoxyphenyl)-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine+), using a reducing agent such as sodium borohydride. The resulting compound is then treated with an aldehyde to form the final product, 4-(2-methoxyphenyl)-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine+.
科学研究应用
4-(2-methoxyphenyl)-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine+ has been widely studied for its potential use in scientific research, particularly in the field of neurodegenerative disorders such as Parkinson's disease. 4-(2-methoxyphenyl)-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine+ has been shown to selectively damage dopaminergic neurons, which are the cells that are primarily affected in Parkinson's disease. This makes 4-(2-methoxyphenyl)-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine+ a valuable tool for studying the underlying mechanisms of Parkinson's disease and testing potential treatments.
属性
IUPAC Name |
(Z,E)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-3-phenylprop-2-en-1-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-18(16-19-8-4-3-5-9-19)17-22-24-14-12-23(13-15-24)20-10-6-7-11-21(20)25-2/h3-11,16-17H,12-15H2,1-2H3/b18-16+,22-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDDABBWJWRCMV-XPAFPMRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NN2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=N\N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z,E)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-3-phenylprop-2-en-1-imine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[1-(3-aminophenyl)ethylidene]-5-bromo-2-furohydrazide](/img/structure/B5911889.png)
![N'-(2,3-dichlorobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911901.png)
![methyl N-[(4-chlorophenyl)sulfonyl]benzenecarbimidothioate](/img/structure/B5911902.png)
![4-tert-butyl-N'-[1-methyl-2-(5-nitro-2H-tetrazol-2-yl)ethylidene]benzohydrazide](/img/structure/B5911906.png)


![N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5911915.png)


![1-(3,4-dimethoxyphenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5911945.png)
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5911949.png)

![N-(4-acetylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5911971.png)
